molecular formula C36H36O17 B1246564 Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside CAS No. 111957-48-3

Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside

Cat. No. B1246564
CAS RN: 111957-48-3
M. Wt: 740.7 g/mol
InChI Key: KAJMZANRKFVVKV-RGXKZFLBSA-N
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Description

Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside is a glycosyloxyflavone that consists of kaempferol attached to a alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranosyl] moiety at position 3 via a glycosdic linkage . It is isolated from the leaves of Ginkgo biloba and exhibits antioxidant activity .


Synthesis Analysis

The synthesis of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside has been achieved by employing glycosyl o-cyclopropylethynylbenzoates as donors and Ph3PAuNTf2 as a catalyst for the construction of the flavonol glycosidic linkages . Another study showed the production of kaempferol 3-O-rhamnoside from glucose using engineered Escherichia coli .


Molecular Structure Analysis

The molecular formula of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside is C36H36O17 . The structure of this compound includes a kaempferol core attached to a alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranosyl] moiety at position 3 .


Chemical Reactions Analysis

The transportation of tiliroside (kaempferol 3-β-D-(6"-p-coumaroyl)-glucopyranoside) and its related compounds kaempferol, kaempferol-3-glucoside and p-coumaric acid were investigated in the small intestinal Caco-2 cell model .


Physical And Chemical Properties Analysis

The molecular weight of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is 740.7 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 1056.4±65.0 °C at 760 mmHg, and a flash point of 331.7±27.8 °C .

Scientific Research Applications

Antioxidant Activity

Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside exhibits significant antioxidant activity . This property is crucial in the prevention of oxidative stress-related diseases, such as cardiovascular diseases and cancer . The compound’s ability to scavenge free radicals makes it a valuable subject for studies aiming to develop new antioxidant therapies.

Mechanism of Action

Target of Action

Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside, also known as 7NMJ4SI4P6, is a natural antioxidant found in herbal medicines . Its primary target is the oxidative stress in the body, which it combats through its antioxidant properties .

Mode of Action

The compound interacts with reactive oxygen species (ROS) in the body, neutralizing them and thereby reducing oxidative stress . This interaction results in a decrease in the damage caused by ROS to cellular components such as DNA, proteins, and lipids .

Biochemical Pathways

The compound is involved in the antioxidant defense system, a biochemical pathway that protects the body from oxidative damage . By neutralizing ROS, the compound prevents the initiation of oxidative chain reactions that can lead to cellular damage .

Pharmacokinetics

It is known that kaempferol glucosides, to which this compound belongs, travel to the large intestine where gut microbiota remove terminal saccharides exposing the glucose, and then absorption by enterocytes occurs .

Result of Action

The result of the action of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is a reduction in oxidative stress in the body . This leads to a decrease in the damage caused to cellular components, potentially contributing to the prevention of diseases associated with oxidative stress .

Action Environment

The action of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can be influenced by various environmental factors. For instance, the presence of other antioxidants can enhance its action, while factors that increase oxidative stress can make its action more necessary

Future Directions

Future pharmacokinetics studies are warranted in order to determine the usefulness of tiliroside as a bioactive agent .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36O17/c1-15-26(42)30(46)34(53-35-31(47)29(45)27(43)23(51-35)14-48-24(41)11-4-16-2-7-18(37)8-3-16)36(49-15)52-33-28(44)25-21(40)12-20(39)13-22(25)50-32(33)17-5-9-19(38)10-6-17/h2-13,15,23,26-27,29-31,34-40,42-43,45-47H,14H2,1H3/b11-4+/t15-,23+,26-,27+,29-,30+,31+,34+,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJMZANRKFVVKV-RGXKZFLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001099303
Record name 3-[[6-Deoxy-2-O-[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside

CAS RN

111957-48-3
Record name 3-[[6-Deoxy-2-O-[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111957-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111957483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[[6-Deoxy-2-O-[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAEMPFEROL-3-O-(6'''-TRANS-P-COUMAROYL-2''-GLUCOSYL)RHAMNOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NMJ4SI4P6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
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Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
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Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
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Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
Reactant of Route 5
Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
Reactant of Route 6
Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside

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